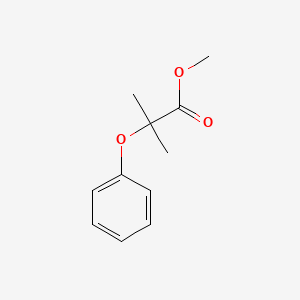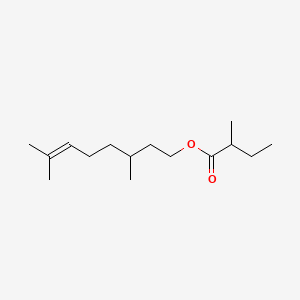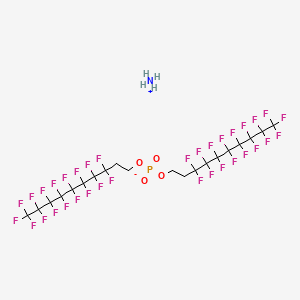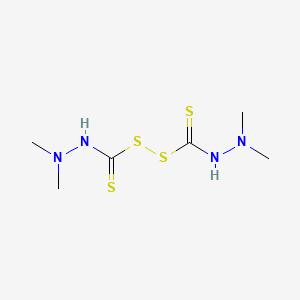
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
説明
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPC is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments.
作用機序
The mechanism of action of 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism and the regulation of cellular signaling pathways. 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism, the regulation of cellular signaling pathways, and the modulation of cellular responses to oxidative stress and inflammation. 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its effects on cellular function.
実験室実験の利点と制限
One advantage of using 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is its ability to modulate cellular function in a specific and controlled manner. 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is also relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for use in laboratory experiments. However, one limitation of using 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, including studies on its effects on specific enzymes and cellular signaling pathways, as well as studies on its potential applications in the treatment of various diseases and conditions. Other potential future directions for research on 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid include studies on its effects on the immune system and its potential use as a therapeutic agent in cancer treatment. Overall, 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a promising compound that has the potential to contribute to a wide range of scientific research applications.
科学的研究の応用
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and the effects of various compounds on cellular function. 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has also been used in studies on the effects of oxidative stress and inflammation on cellular function, as well as in studies on the effects of various compounds on the immune system.
特性
IUPAC Name |
3-(2-carboxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)13-9-5-4-8-12(13)15-14(17(22)23)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDSLUROOXTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403890 | |
| Record name | 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
6110-61-8 | |
| Record name | 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















